Calcium benzoate

Description

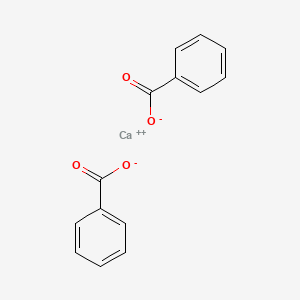

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2090-05-3 |

|---|---|

Molecular Formula |

C7H6CaO2 |

Molecular Weight |

162.20 g/mol |

IUPAC Name |

calcium;dibenzoate |

InChI |

InChI=1S/C7H6O2.Ca/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

XHPUEGFRYMODBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Ca] |

melting_point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccato |

Other CAS No. |

2090-05-3 |

physical_description |

Dry Powder |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Industrial Production of Calcium Benzoate

Chemical Pathways for Calcium Benzoate (B1203000) Synthesis

The synthesis of calcium benzoate is primarily achieved through a neutralization reaction. The selection of precursors, precise control of reaction conditions, and the use of catalysts are critical for achieving high yield and purity.

The most common method for synthesizing this compound involves the neutralization of benzoic acid with a calcium source, typically calcium hydroxide (B78521) or calcium carbonate. smolecule.com The reaction with calcium hydroxide is as follows:

2C₆H₅COOH (aq) + Ca(OH)₂ (aq) → Ca(C₆H₅COO)₂ (aq) + 2H₂O (l)

Optimizing the stoichiometry of these precursors is fundamental to maximizing product yield and minimizing unreacted starting materials. Industrial processes often utilize technical-grade benzoic acid and calcium hydroxide. google.com A precise molar ratio is crucial to ensure the complete conversion of benzoic acid, preventing the need for costly separation of unreacted acid from the final product. For instance, in some patented low-temperature synthesis methods, specific weight ratios are maintained to drive the reaction to completion, such as using approximately 75 kg of benzoic acid for every 30 kg of calcium hydroxide in a batch. google.com The use of waste materials, such as eggshells (primarily calcium carbonate), as a calcium source has also been explored for the synthesis of similar calcium salts, highlighting a move towards more sustainable and cost-effective precursor options. scielo.br

To enhance reaction rates and improve energy efficiency, catalytic approaches have been introduced. One patented method for low-temperature synthesis employs a catalyst mixture comprising triethanol distearate, ethylene (B1197577) distearamide, and ethylene bislauramide. google.com This catalytic system allows the reaction to proceed efficiently at lower temperatures, between 60-90°C, which reduces energy consumption and equipment strain. google.com

Process parameters such as temperature, reaction time, and pH are meticulously controlled. smolecule.com The reaction is typically carried out in an aqueous solution with heating and stirring for 2 to 4 hours to ensure a complete reaction. google.com The optimization of these parameters is key to achieving high conversion rates. For example, studies on the synthesis of other organic calcium salts have shown that reaction temperature is a critical factor, with optimal yields being achieved within a specific range. scielo.br The data below, derived from a patented process, illustrates typical parameters for a catalyzed synthesis. google.com

| Parameter | Value | Unit |

| Benzoic Acid (Industrial Grade) | 65-85 | kg |

| Calcium Hydroxide | 28-32 | kg |

| Catalyst Mixture | 1-3 | kg |

| Water | 300-500 | kg |

| Reaction Temperature | 60-90 | °C |

| Reaction Time | 2-4 | hours |

This table summarizes the process parameters for a low-temperature synthesis of this compound as described in a patent, designed to increase output and enhance quality. google.com

Achieving high yield and purity is a primary objective in the industrial synthesis of this compound. Optimized, catalyzed processes report product yields averaging 99.5%. google.com Yield enhancement is directly tied to the precise control of stoichiometry and process parameters as previously discussed.

Purity control begins with the quality of the precursor materials. The benzoic acid used in synthesis can contain by-products from its own manufacturing process, such as benzaldehyde (B42025), benzyl (B1604629) alcohol, and phthalic acid, which must be managed. fao.org During the synthesis of this compound, improper control of reaction conditions can lead to side reactions and impurities. google.com Therefore, maintaining the optimal temperature and pH is essential. Purity is verified through various tests, including limits on water-insoluble matter (not more than 0.3%), acidity or alkalinity, and chlorinated organic compounds. fao.org

Effective by-product management is crucial for both economic and environmental reasons. Traditional synthesis methods can produce significant amounts of brine waste. google.com Advanced methods, such as the direct low-temperature synthesis, are designed to reduce the formation of such waste streams, thereby preventing environmental pollution and lowering disposal costs. google.com The primary by-product of the main reaction is water, which is easily managed.

Catalytic Approaches and Process Parameters in this compound Production

Industrial Scale Manufacturing Processes

On an industrial scale, this compound is produced using either batch or continuous processing techniques. The choice of method depends on factors like production volume, product variety, and economic considerations. Following the initial synthesis, the product undergoes several downstream processing steps to achieve the required purity and final form.

Batch and continuous processing represent two distinct manufacturing philosophies, each with specific advantages and disadvantages relevant to chemical production.

Batch Processing: In batch processing, reactants are loaded into a reactor, the reaction proceeds, and the product is discharged in a single batch. getmaintainx.com This method is highly flexible, making it ideal for producing smaller, specific volumes of specialty chemicals like this compound. cerionnano.comoxmaint.com It allows for easy customization and stringent quality control, as each batch can be tested and adjusted individually. oxmaint.comsnicsolutions.com The initial capital investment for batch processing equipment is often lower than for continuous systems. cerionnano.com However, it can be associated with longer cycle times due to the need for setup and cleaning between batches, and potentially higher labor costs. oxmaint.com

Continuous Processing: Continuous processing involves a constant feed of raw materials into the system and a continuous output of the final product. getmaintainx.com This method is suited for high-volume, standardized production, offering high efficiency and lower operational costs due to automation and the elimination of downtime between batches. getmaintainx.comoxmaint.com It provides consistent product quality due to steady-state operating conditions. cerionnano.com However, continuous systems require a higher initial investment and are less flexible for producing multiple products or varying batch sizes. getmaintainx.comcerionnano.com

| Feature | Batch Processing | Continuous Processing |

| Production Volume | Ideal for small to medium volumes, niche markets. cerionnano.comsnicsolutions.com | Suited for high-volume, large-scale production. getmaintainx.comsnicsolutions.com |

| Flexibility | High; easy to switch between different products or formulations. cerionnano.comoxmaint.com | Low; designed for a specific product and capacity. cerionnano.com |

| Quality Control | Performed on discrete batches; allows for adjustments. oxmaint.comsnicsolutions.com | Real-time monitoring with automated controls for consistency. getmaintainx.comsnicsolutions.com |

| Capital Investment | Generally lower initial investment. cerionnano.com | Higher initial investment in equipment and technology. getmaintainx.com |

| Operational Costs | Higher labor costs, potential for longer cycle times. oxmaint.com | Lower labor costs due to automation, higher efficiency. oxmaint.com |

| Suitability | Specialty chemicals, pharmaceuticals, products with fluctuating demand. cerionnano.comlabmanager.com | Bulk chemicals, high-demand consumer goods. cerionnano.comlabmanager.com |

Downstream processing refers to the sequence of operations required to recover and purify the synthesized this compound from the reaction mixture. mt.commdpi.com The goal is to isolate the product from by-products, unreacted precursors, and the solvent, meeting the high purity standards required for its applications. The typical stages include:

Solid-Liquid Separation: The first step after the reaction is to separate the solid this compound product from the liquid reaction medium. This is commonly achieved through filtration or centrifugation. deshbandhucollege.ac.inbiomanufacturing.org Washing the collected solid with hot water is an effective method to remove water-soluble impurities. fao.org

Concentration: If the product is in a dilute solution, a concentration step may be necessary. Techniques like evaporation are used to remove excess water, causing the product to crystallize out of the solution. deshbandhucollege.ac.in

Purification and Crystallization: To achieve high purity, the this compound may be recrystallized. This involves dissolving the crude product in a suitable solvent (like hot water) and then allowing it to cool, forming pure crystals while impurities remain in the solution. fao.org The process must be carefully controlled to obtain the desired crystal size and form.

Drying: The final step is to dry the purified this compound crystals to remove any residual solvent. This is typically done in industrial dryers at a specified temperature (e.g., 105°C) until a constant weight is achieved, ensuring the final product meets specifications for moisture content. fao.org

Throughout the downstream process, quality control checks are performed to ensure the final product meets all required specifications for purity, color, and form before packaging. fao.orgnih.gov

Process Economics, Energy Efficiency, and Waste Minimization Strategies

The industrial-scale synthesis of this compound is governed by principles of process economics, energy efficiency, and waste minimization, which are critical for sustainable and competitive manufacturing. Modern methodologies focus on optimizing these aspects compared to traditional production routes.

Process Economics

The economic viability of this compound production is heavily influenced by raw material costs, energy consumption, and process complexity. Traditional synthesis methods have been noted for their higher costs, primarily due to the significant consumption of acid and alkali reagents. google.comguidechem.com These older processes often involve multiple stages, leading to increased equipment investment, labor intensity, and operational expenditures. google.com

A significant advancement is the development of low-temperature direct synthesis methods. google.comguidechem.com This approach reacts industrial-grade benzoic acid directly with calcium hydroxide in water, which can lower equipment investment, simplify working procedures, and reduce labor costs. google.com As an affordable preservative, the cost-effectiveness of this compound's production is a key driver in its widespread application. marketresearchintellect.com The cost of raw materials, particularly the calcium source, is a major factor. While commercial calcium oxide is often produced from mining, which is an energy-intensive and expensive process, alternative sourcing from industrial by-products presents a cost-saving opportunity. mdpi.com

Interactive Table 1: Economic Comparison of this compound Synthesis Methods Click on the headers to learn more about each aspect of the synthesis methods.

| Feature | Traditional Synthesis | Low-Temperature Synthesis |

| Reagent Consumption | High consumption of acids and alkalis. google.comguidechem.com | Utilizes benzoic acid and calcium hydroxide directly, optimizing reagent use. google.comguidechem.com |

| Process Complexity | Multiple stages including separation, drying, and mechanical crushing. google.comguidechem.com | Simplified, direct reaction process. google.com |

| Equipment Investment | High, due to the need for varied and extensive processing equipment. google.com | Lowered, due to fewer and simpler required unit operations. google.com |

| Overall Cost | Relatively high. google.comguidechem.com | Reduced production cost. google.com |

Energy Efficiency

Energy consumption is a critical factor distinguishing different production and processing methods for this compound. High-temperature processes, such as dry distillation and pyrolysis, are inherently energy-intensive. vaia.com Research into the pyrolysis of this compound, for instance, has been conducted at temperatures between 435 and 500 °C to study its decomposition. acs.org Such high temperatures require substantial energy input.

In contrast, modern synthesis approaches prioritize energy efficiency. The low-temperature synthesis method operates at a significantly lower temperature range of 60-90°C. google.comguidechem.com This process avoids the high energy demands associated with traditional methods that require extensive drying and mechanical disintegration steps. google.comguidechem.com

Interactive Table 2: Operating Temperatures for this compound Processes This table highlights the different energy requirements based on process temperature.

| Process | Temperature Range (°C) | Energy Implication |

| Low-Temperature Synthesis | 60 - 90 °C google.comguidechem.com | Low energy consumption |

| Dry Distillation | High temperatures vaia.com | High energy consumption |

| Pyrolysis | 435 - 500 °C acs.org | Very high energy consumption |

Waste Minimization Strategies

Waste minimization is a cornerstone of modern chemical manufacturing, aiming to reduce environmental impact and improve process efficiency. bbau.ac.in

Key strategies in the context of this compound production include:

Reducing Effluent: Traditional synthesis routes are known to generate significant amounts of saline wastewater, estimated to be about 4-5 times the weight of the final product. google.comguidechem.com Advanced low-temperature methods are designed to prevent this level of environmental pollution by minimizing the formation of such brine wastes. google.com

By-product Valorization: Thermal decomposition processes yield by-products that can be considered valuable chemicals rather than waste. The dry distillation of this compound produces benzaldehyde and calcium carbonate. vaia.com Pyrolysis under certain conditions yields benzene (B151609) and benzophenone (B1666685) as major products. acs.org These compounds have established industrial applications.

Circular Economy Approaches: A promising strategy involves using calcium-rich agricultural and industrial wastes as a feedstock. mdpi.com Materials such as eggshells or dolomite (B100054) waste from other industries can be processed to recover calcium carbonate or calcium oxide, providing a sustainable and economical alternative to mined calcium sources. mdpi.com

Process Optimization: General principles of waste minimization, such as substituting hazardous chemicals, segregating waste streams, and optimizing reaction conditions to maximize yield, are integral to improving the environmental profile of this compound production. udel.eduacs.orgutoledo.edu

Interactive Table 3: Waste Generation and Minimization in this compound Synthesis Explore the different waste profiles and potential solutions.

| Aspect | Traditional Synthesis | Low-Temperature Synthesis | By-Product Valorization |

| Primary Waste Stream | Large volume of brine wastewater (4-5x product weight). google.comguidechem.com | Significantly reduced wastewater generation. google.com | N/A |

| Solid By-products | N/A | N/A | Calcium Carbonate, Benzophenone. vaia.comacs.org |

| Minimization Strategy | Post-treatment of large effluent volumes. | Process design to prevent waste formation. google.com | Recovery and sale of valuable chemical by-products. |

| Circular Potential | Low | Moderate | High (if by-products are utilized) |

Mechanisms of Action in Material and Biological Preservation Systems

Antimicrobial Mechanisms of Calcium Benzoate (B1203000) in Non-Clinical Contexts

The antimicrobial efficacy of calcium benzoate is largely attributed to the action of undissociated benzoic acid. wikipedia.org The process begins with the absorption of benzoic acid into the microbial cell. wikipedia.org The effectiveness of this process is pH-dependent, being more pronounced in acidic environments (pH 2.5-4.0). wikipedia.orgmdpi.com

Once inside the microbial cell, benzoic acid disrupts the internal pH. patsnap.com The un-dissociated form of the acid penetrates the cell membrane and then dissociates within the cytoplasm. patsnap.com This leads to a lowering of the intracellular pH, which in turn inhibits critical enzymatic activities and metabolic pathways necessary for microbial survival. patsnap.com

A key target of this intracellular acidification is the glycolytic pathway. Specifically, the enzyme phosphofructokinase, crucial for the anaerobic fermentation of glucose, is significantly inhibited. wikipedia.orgnih.gov This disruption in energy metabolism leads to a decrease in ATP levels, thereby restricting microbial growth. nih.gov The accumulation of hexose (B10828440) monophosphates and a decrease in intermediates beyond phosphofructokinase are indicative of this inhibition. nih.gov

This compound effectively inhibits the growth of a wide range of bacteria, yeasts, and molds in various food and industrial products. atamanchemicals.commade-in-china.comjeeng.net Its application extends the shelf life of acidic foods and beverages such as fruit juices, sauces, and pickled products. atamanchemicals.commade-in-china.com In industrial applications, it serves as a preservative in adhesives, coatings, and textiles. made-in-china.com

The inhibitory effect on microbial growth kinetics is concentration-dependent. Studies on related benzoates have shown that higher concentrations lead to a greater reduction in microbial populations. For instance, in the context of anaerobic digestion, increasing concentrations of sodium benzoate resulted in a proportional decrease in biogas production, indicating suppression of microbial activity. jeeng.net Kinetics can be a valuable tool to describe, predict, and optimize the quality changes in food during processing and storage that are caused by chemical, physical, and microbial reactions. kmutt.ac.th

Table 1: Effect of Sodium Benzoate Concentration on Biogas Production

| Initial Sodium Benzoate Concentration (mg/L) | Biogas Production Reduction (%) |

|---|---|

| 50 | 43.6 |

| 100 | 59.4 |

| 200 | - |

This table is based on data for sodium benzoate and is illustrative of the concentration-dependent effect of benzoates on microbial activity. jeeng.net

The preservative action of this compound can be influenced by the presence of other antimicrobial agents. Synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects, have been observed. For example, a combination of sodium nitrite (B80452) and sodium benzoate has demonstrated synergistic inhibitory activity against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Bacillus mycoides, and Candida albicans. mdpi.comresearchgate.net

Conversely, antagonistic interactions are also possible. In a study comparing the effects of sodium benzoate and potassium sorbate (B1223678) on Aspergillus niger and Penicillium notatum, no synergistic effect was observed when the two preservatives were combined. brieflands.com The effectiveness of the combination did not surpass the individual efficacy of each preservative at its optimal concentration. brieflands.com

The interaction with other components in a matrix can also be significant. For example, the combination of nisin and calcium carbonate has shown a synergistic effect in reducing bacterial and yeast populations in coconut neera. researchgate.net

Impact on Microbial Growth Kinetics and Viability in Food and Industrial Matrices

Antifungal Mechanisms of this compound

This compound is widely used for its antifungal properties, effectively inhibiting yeasts and molds in acidic products. atamanchemicals.com Its mechanism of action against fungi shares similarities with its general antimicrobial action, primarily involving the disruption of intracellular pH and key metabolic processes. wikipedia.orgnih.gov

A crucial aspect of fungal control is the inhibition of spore germination. Benzoates have been shown to be effective in this regard. Studies on sodium benzoate have demonstrated its ability to completely inhibit the spore germination of fungi such as Fusarium solani and Helminthosporium solani at certain concentrations. researchgate.net Research on benzoic acid has also shown a significant reduction in spore germination of various Penicillium species. aaem.pl The degree of inhibition is dependent on the concentration of the preservative. aaem.pl

Table 2: Inhibition of Fungal Spore Germination by Benzoic Acid (0.1% concentration)

| Fungal Species | Spore Germination Inhibition (%) |

|---|---|

| Penicillium spinulosum | ~33-55 |

| P. expansum | ~33-55 |

| P. verruculosum | ~33-55 |

This data is for benzoic acid and illustrates the inhibitory effect on spore germination. aaem.pl

The fungal cell wall is a vital structure for protection and morphogenesis. taylorandfrancis.com While the primary mechanism of benzoates is intracellular, evidence suggests that they can also affect the fungal cell membrane. The antifungal action of some compounds involves forming complexes with ergosterol (B1671047) in the plasma membrane, leading to disruption, increased permeability, and leakage of cellular contents. nih.gov While not the primary mode of action for benzoates, the altered intracellular environment caused by benzoic acid can indirectly impact membrane functions. Furthermore, some antifungal agents work by disrupting the cell membrane, leading to cell shrinkage and the loss of intracellular contents. researchgate.net The antifungal action of Lactiplantibacillus plantarum K35 supernatant, for instance, involves damage to the cytoplasmic membrane and cell wall, leading to leakage of cytoplasmic content. mdpi.com

Inhibition of Fungal Spore Germination

Corrosion Inhibition Mechanisms of this compound on Metallic Surfaces

This compound is recognized for its effectiveness as a corrosion inhibitor for various metals, particularly steel. zonadepinturas.comatamanchemicals.com Its mechanism of action is primarily attributed to the benzoate anion, which can be enhanced by the presence of the calcium cation. uned.ac.cr The inhibitive properties are a result of complex interactions at the metal-solution interface, leading to the formation of a protective barrier against corrosive agents. uned.ac.crmdpi.com

The primary mechanism by which this compound inhibits corrosion is through the adsorption of benzoate anions onto the metallic surface. uned.ac.crconicet.gov.ar This process involves the blocking of active sites on the metal where corrosion, specifically anodic dissolution, would typically occur. uned.ac.cr The adsorption can be influenced by several factors, including the concentration of the inhibitor, the potential of the metal surface, and the presence of other ions in the solution. atamanchemicals.comresearchgate.net

Studies have shown that the adsorption of benzoate on steel surfaces can follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. uned.ac.cr This adsorbed layer acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. researchcommons.org The interaction is thought to involve the π-bonding states of the aromatic ring of the benzoate molecule with the metal surface. conicet.gov.ar At certain potentials, the aromatic ring adsorbs parallel to the surface, maximizing the coverage and protective effect. conicet.gov.ar

The process of surface passivation involves the formation of a stable, protective oxide layer on the metal. mdpi.com Anodic inhibitors like benzoate facilitate this by shifting the corrosion potential to a more positive value, which promotes the formation of a passive film. mdpi.com This film, often composed of metal oxides, effectively reduces the rate of corrosion. mdpi.com The presence of the calcium cation may further enhance this passivation process. uned.ac.cr

Electrochemical techniques are instrumental in elucidating the corrosion inhibition mechanism of this compound. zonadepinturas.comuned.ac.cr Methods such as polarization curves, cyclic voltammetry, and electrochemical impedance spectroscopy (EIS) provide quantitative data on the inhibitor's effectiveness. zonadepinturas.comuned.ac.cr

Polarization studies on SAE 1010 steel in sodium nitrate (B79036) solutions have demonstrated that increasing concentrations of this compound lead to a decrease in the corrosion current density (jcorr) and a shift of the corrosion potential (Ecorr) to more positive values. researchgate.net This indicates that this compound acts as an anodic inhibitor, suppressing the anodic reaction of iron dissolution. mdpi.comresearchgate.net

The following table summarizes the corrosion parameters obtained from polarization curves for SAE 1010 steel in the presence of varying concentrations of this compound.

Table 1: Corrosion Parameters for SAE 1010 Steel in the Presence of this compound

| This compound Concentration (M) | Corrosion Current Density (jcorr) (A/cm²) | Corrosion Potential (Ecorr) (V vs. SCE) | Inhibition Efficiency (η%) |

|---|---|---|---|

| 0 | 5.0 x 10⁻⁵ | -0.55 | - |

| 10⁻⁴ | 2.5 x 10⁻⁵ | -0.52 | 50 |

| 10⁻³ | 1.0 x 10⁻⁵ | -0.48 | 80 |

| 10⁻² | 5.0 x 10⁻⁶ | -0.45 | 90 |

| 10⁻¹ | 4.5 x 10⁻⁶ | -0.44 | 91 |

Data derived from studies on steel in nitrate solutions. researchgate.net

Cyclic voltammetry studies show that in the presence of this compound, the anodic dissolution peaks of iron are significantly suppressed, confirming the inhibitive action on the anodic process. researchgate.net The formation of a protective layer is indicated by the changes in the voltammetric profile. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to study the inhibitive properties. The impedance spectra can reveal information about the formation of a protective film and the resistance of the metal to charge transfer. zonadepinturas.com An increase in the charge transfer resistance in the presence of the inhibitor signifies a reduction in the corrosion rate.

Adsorption Processes and Surface Passivation

Other Proposed Mechanisms of Action (e.g., pH regulation in specific applications)

Beyond direct adsorption and passivation, this compound may contribute to material preservation through other mechanisms, such as pH regulation. In certain applications, maintaining a stable pH is crucial for preventing corrosion. foodcom.pl While benzoic acid and its salts are most effective as preservatives in acidic conditions (below pH 5), the salt form, this compound, can influence the local pH at the metal surface. atamanchemicals.com

In environments where acidic species are generated, the benzoate anion can act as a buffer, neutralizing the acid and preventing a localized drop in pH that could accelerate corrosion. This pH-regulating effect can be particularly relevant in enclosed systems or within coatings where the diffusion of corrosive agents is limited. foodcom.pl The chemical stability of this compound allows it to be effective in environments with fluctuating pH. foodcom.pl

Advanced Analytical Techniques for Calcium Benzoate Characterization and Quantification

Chromatographic Methods in Calcium Benzoate (B1203000) Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For calcium benzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of benzoates, including this compound, in various samples, particularly in beverages and food products. ukim.mkresearchgate.netub.ro The method's strength lies in its ability to separate non-volatile and thermally unstable compounds in their native form.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. ukim.mkcore.ac.uk For the analysis of this compound, the compound is typically detected as the benzoate anion after dissolution in an appropriate solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Several studies have developed and validated HPLC methods for the simultaneous determination of benzoic acid and its salts alongside other food additives like sorbates and caffeine. ukim.mksphinxsai.com A typical HPLC system for this purpose would be equipped with a C18 column and a UV detector. ukim.mkub.rocore.ac.uk The detection wavelength for benzoic acid is often set around 225 nm, though other wavelengths like 217 nm and 265 nm may be used depending on the other analytes present. ukim.mkub.ro The mobile phase composition is a critical parameter, often consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic buffer (e.g., phosphate (B84403) buffer) to ensure the benzoic acid is in its undissociated form for optimal retention and peak shape. ukim.mkub.ro

The performance of these HPLC methods is rigorously evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.netcore.ac.uk For instance, a developed HPLC method demonstrated good linearity over a concentration range of 0-100 mg/L with a stable retention time, proving its suitability for routine analysis. ub.ro

Table 1: Example of HPLC Method Parameters for Benzoate Analysis

| Parameter | Condition |

| Column | Purospher® STAR RP-18 (30 mm x 4 mm; 3 μm) ukim.mk |

| Mobile Phase | Methanol/phosphate buffer (pH = 3.70) (20/80, V/V) ukim.mk |

| Flow Rate | 1 mL/min ukim.mk |

| Column Temperature | 25°C ukim.mk |

| Detection | UV at 225 nm and 255 nm ukim.mk |

| Injection Volume | 2.5 µL ukim.mk |

| Retention Time (Benzoic Acid) | 4.823 min ukim.mk |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While benzoic acid itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. researchgate.net This process converts the non-volatile benzoic acid into a more volatile derivative suitable for GC.

The integration of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and specific analytical method. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Research has shown the application of GC-MS for the analysis of aromatic organic salts like this compound, particularly in contexts such as astrobiological studies. copernicus.org In one study, pyrolysis-GC-MS was used to analyze this compound. copernicus.org It was observed that pyrolysis of this compound did not yield the parent benzoic acid molecule but instead produced characteristic degradation by-products like diphenylmethane (B89790) and triphenylmethane. copernicus.org This highlights the importance of understanding the thermal behavior of the compound when using such techniques.

For quantitative analysis, a derivatization agent is often employed to increase the volatility of benzoic acid. researchgate.net Common derivatizing agents include silylating agents like N,N-methyl-tert-butyl-dimethylsilyltrifluoroacetamide (MTBSTFA). copernicus.org After derivatization, the resulting volatile compound can be readily analyzed by GC-MS. This method has been successfully used for the determination of benzoic acid in various matrices, including fruit juice and even for detecting methyl benzoate as a biomarker for mold. researchgate.netnih.gov

Table 2: GC-MS Findings for this compound Analysis

| Analytical Technique | Sample Preparation | Key Findings | Reference |

| Pyrolysis-GC-MS | Mixed at 1 wt.% in fused silica (B1680970) and pyrolyzed. | Did not produce benzoic acid; identified by-products diphenylmethane and triphenylmethane. | copernicus.org |

| Derivatization-GC-MS | Derivatization with MTBSTFA. | Enables the detection of the parent benzoic acid molecule after conversion to a volatile silyl (B83357) ester. | copernicus.org |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Approaches to this compound Analysis

Spectroscopic techniques are indispensable for elucidating the structural features and quantifying the concentration of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. savemyexams.combellevuecollege.edu The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrational modes of the chemical bonds within the molecule. savemyexams.comnih.gov

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the benzoate moiety. chemicalbook.comresearchgate.net Key features in the IR spectrum include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are typically found in the regions of 1600-1550 cm⁻¹ and 1450-1385 cm⁻¹, respectively. The absence of the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 3000 cm⁻¹) confirms the formation of the salt. researchgate.net The spectrum also shows absorptions corresponding to the C-H stretching and bending vibrations of the aromatic ring. bellevuecollege.edu

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for studying the symmetric vibrations and can be used for in-situ monitoring of chemical processes. nih.gov For this compound, the Raman spectrum would also show characteristic peaks for the carboxylate group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric stretch | 1600 - 1550 |

| Carboxylate (COO⁻) | Symmetric stretch | 1450 - 1385 |

| Aromatic C=C | Ring stretching | ~1600 and ~1450 |

| Aromatic C-H | Out-of-plane bending | 900 - 675 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution and in the solid state. rasayanjournal.co.in While ¹H and ¹³C NMR are standard for organic compounds, ⁴³Ca NMR can provide specific information about the calcium environment.

¹H NMR and ¹³C NMR spectra of this compound would confirm the structure of the benzoate anion. The ¹H NMR spectrum would show signals for the aromatic protons, and their chemical shifts and splitting patterns would be consistent with a monosubstituted benzene (B151609) ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the benzoate molecule.

Solid-state ⁴³Ca NMR spectroscopy has been used to study the local environment of calcium ions in various materials, including this compound trihydrate, which serves as a model compound. researchgate.netrsc.org These studies provide insights into the coordination of the calcium ion with the carboxylate groups and water molecules. researchgate.net Techniques like magic angle spinning (MAS) and cross-polarization (CP) are employed to obtain high-resolution spectra of solid samples. rsc.org Advanced NMR experiments, such as TRAPDOR (Transfer of Population in Double Resonance), can even provide information about the distances between calcium and carbon atoms. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. sci-hub.seresearchgate.net The benzoate anion has a characteristic UV absorbance due to the π → π* electronic transitions in the aromatic ring.

This technique is widely used for the quantification of benzoates in food and beverage samples. researchgate.netju.edu.et The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net The maximum absorbance (λmax) for benzoic acid is typically observed around 225 nm. ju.edu.et

For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of benzoic acid in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Sample preparation may involve extraction and filtration to remove interfering substances. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Thermal and X-ray Diffraction Analysis

Thermal and X-ray diffraction methods are fundamental in characterizing the solid-state properties of this compound, including its stability, hydration states, and crystalline nature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to study the physical and chemical changes in a material as a function of temperature. torontech.com DSC measures the difference in heat flow between a sample and a reference material, revealing thermal events like phase transitions and decomposition. torontech.comslideshare.net TGA measures the change in mass of a sample as it is heated, providing quantitative information about dehydration, decomposition, and oxidation. slideshare.netlibretexts.org

In the study of this compound, these techniques are often used together. For instance, the analysis of this compound hydrates (trihydrate and monohydrate) and their corresponding thermotropic mesophases has been conducted using Differential Thermal Analysis (DTA), a technique similar to DSC, in conjunction with TGA. nih.gov TGA can precisely determine the mass loss associated with the removal of water molecules at specific temperatures, helping to identify the different hydrated forms. libretexts.orgetamu.edu A typical TGA experiment involves heating the sample at a controlled rate while monitoring its mass. etamu.edu Each step in the resulting TGA curve corresponds to the loss of a volatile component. libretexts.org

The thermal decomposition of analogous compounds like calcium acetate (B1210297) has been shown to occur in distinct stages: dehydration at lower temperatures, followed by decomposition into calcium carbonate and finally calcium oxide at much higher temperatures. researchgate.net Similarly, TGA and DSC can elucidate the thermal stability of this compound and its decomposition pathway.

Table 1: Thermal Analysis Events for this compound and Analogous Compounds

| Compound/State | Technique | Observed Thermal Event | Temperature Range (°C) | Finding | Citation |

|---|---|---|---|---|---|

| This compound Hydrates | TGA/DTA | Dehydration | Not specified | Characterization of trihydrate, monohydrate, and mesophases. | nih.gov |

| Calcium Oxalate (B1200264) Monohydrate (Example) | TGA | Dehydration (loss of H₂O) | 100–250 | Loss of water to form anhydrous calcium oxalate. | libretexts.org |

| Calcium Oxalate Monohydrate (Example) | TGA | Decomposition (loss of CO) | 400–500 | Decomposition of calcium oxalate to calcium carbonate. | libretexts.org |

| Calcium Acetate (Example) | TGA | Decomposition | 620–700 | Decomposition of calcium carbonate to calcium oxide. | researchgate.net |

X-ray Diffraction (XRD) is an indispensable technique for identifying crystalline phases and determining the atomic and molecular structure of a crystal. rms-foundation.ch By measuring the angles and intensities of X-rays scattered by the crystal lattice, XRD provides a unique diffraction pattern that acts as a fingerprint for a specific crystalline solid. rms-foundation.chresearchgate.net This method is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rms-foundation.ch

XRD analysis has been instrumental in characterizing the various forms of this compound. nih.gov Studies have revealed that this compound can exist as a trihydrate, monohydrate, amorphous state, and as thermotropic mesophases. nih.gov X-ray analysis of the trihydrate form showed it has a planar structure. nih.gov This structure is composed of two different types of planes: one containing benzoic acid, water, and calcium ions, and another with benzoic acid and water. These distinct planes are interconnected by three water molecules. nih.gov

The technique, often referred to as X-ray powder diffraction (XRPD) for polycrystalline samples, can distinguish between these different states. nih.gov For example, the dehydrated and lyophilized mesophases of this compound, while having some similar physical properties, could be differentiated by XRPD, which indicated that the lyophilized mesophase possessed a more ordered molecular structure. nih.gov

Table 2: XRD Findings for this compound and Related Concepts

| Subject | Technique | Key Finding | Significance | Citation |

|---|---|---|---|---|

| This compound Trihydrate | X-ray Analysis | Possesses a planar structure with two types of planes linked by water molecules. | Provides detailed insight into the molecular arrangement and hydration. | nih.gov |

| This compound Mesophases | XRPD | Lyophilized mesophase has a higher order structure than the dehydrated mesophase. | Distinguishes between different non-fully crystalline states. | nih.gov |

| Crystalline Phase ID (General) | XRD | Identifies crystalline phases based on unique diffraction patterns. | Enables qualitative and quantitative analysis of materials. | rms-foundation.ch |

| Polymorphism (General) | XRD | Distinguishes between different crystalline forms (polymorphs) of the same compound. | Crucial for understanding material properties that depend on crystal structure. | rms-foundation.ch |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Elemental and Surface Analytical Techniques

These techniques focus on identifying the elemental constituents of a sample and visualizing its surface features at a microscopic level.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.comnih.gov It is often integrated with electron microscopes. The method relies on the interaction of an electron beam with the sample, which causes the atoms to emit characteristic X-rays. bruker.com The energy of these X-rays is specific to the element from which they were emitted, allowing for the identification and quantification of the elements present. bruker.comnih.gov

In the context of this compound, EDX analysis serves as a powerful tool to confirm the presence of calcium. For example, in studies investigating the corrosion-inhibiting properties of this compound on steel, EDX (also referred to as EDAX) was used to analyze the treated metal surface. researchgate.net The analysis detected significant amounts of calcium, confirming the adsorption of the inhibitor onto the surface. researchgate.net This semi-quantitative technique is valuable for verifying the elemental composition of surface layers, thin films, or particles. bruker.com

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. psu.edu The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. psu.edu The most common signal used for imaging is from secondary electrons, which generate detailed images of the surface morphology. psu.edu

SEM has been employed to characterize the morphology of different this compound forms. nih.gov When studying the thermotropic mesophases of this compound, SEM imaging provided visual evidence of their structure, complementing data from other techniques like XRD and TGA. nih.gov The ability of SEM to provide magnified images from the millimeter to the nanometer scale makes it ideal for observing the shape, size, and texture of crystalline or amorphous particles. psu.edubrecjournals.com

Energy Dispersive X-ray Spectroscopy (EDX)

Electrochemical Methods for this compound Detection and Interaction Studies

Electrochemical methods are a class of techniques that measure the potential (volts) and/or current (amps) in an electrochemical cell containing the analyte. nih.gov These methods are highly sensitive and are used for both qualitative and quantitative analysis. nih.gov

The interaction of this compound with metal surfaces has been extensively studied using electrochemical techniques. In research on the corrosion inhibition of steel, methods such as cyclic voltammetry and linear polarization curves were employed. researchgate.netconicet.gov.arconicet.gov.ar Cyclic voltammetry on a steel electrode in a this compound solution showed an inhibitive action on iron dissolution, as evidenced by the lack of a clear anodic peak compared to the blank solution. researchgate.netconicet.gov.ar Linear polarization measurements allowed for the determination of corrosion parameters, demonstrating the effectiveness of this compound as a corrosion inhibitor. conicet.gov.ar

Furthermore, potentiometric ion sensors, such as ion-selective electrodes (ISEs), represent a simple, rapid, and cost-effective approach for the determination of benzoate ions in various samples. doria.fi These sensors work by measuring the potential difference that is logarithmically proportional to the activity of the target ion in a solution. doria.fi The development of such sensors provides an alternative to more complex analytical methods for quantifying benzoate. doria.fi

Table 3: Electrochemical Studies Involving this compound

| Application | Technique | Experimental Detail | Finding | Citation |

|---|---|---|---|---|

| Corrosion Inhibition | Cyclic Voltammetry | SAE 1010 steel in 0.10M this compound + 0.7M sodium nitrate (B79036). | The electrochemical spectrum shows little activation by iron dissolution, indicating an inhibitive action. | researchgate.netconicet.gov.ar |

| Corrosion Inhibition | Linear Polarization | Steel electrode in sodium nitrate with varying concentrations of this compound. | Determination of corrosion parameters to characterize the inhibitive effects of this compound. | conicet.gov.arconicet.gov.ar |

| Ion Detection (General) | Ion-Selective Electrodes (ISEs) | Potentiometric determination of ion activity. | Offers a rapid, simple, and inexpensive method for benzoate determination. | doria.fi |

Applications of Calcium Benzoate in Non Human and Industrial Systems

Role in Food Preservation Systems

The antimicrobial properties of calcium benzoate (B1203000) make it a widely used preservative in the food industry. atamanchemicals.comfoodcom.pl It is particularly effective in acidic food environments. infocons.org

Calcium benzoate is utilized in the preservation of various fermented products and beverages. It is commonly found in soft drinks, fruit juices, concentrates, soy milk, soy sauce, and vinegar. atamanchemicals.comwikipedia.org Its presence helps to inhibit the growth of spoilage microorganisms that can thrive in these products. foodcom.pl In some fermented foods, mixtures of preservatives including benzoates are used to ensure product stability. researchgate.net Benzoates, including this compound, are also used in combination with sorbates in products like flavored non-alcoholic beverages and liquid tea concentrates. infocons.org

The application of this compound extends across a diverse range of food matrices. It is a widely used preservative in baked goods, helping to prevent mold growth. wikipedia.orgzoe.com In the dairy sector, it can be found in some products to prevent spoilage, as fermentation can naturally produce benzoates. atamanchemicals.com this compound is also employed in sauces, jams, and jellies with low sugar content. foodcom.plinfocons.org Its effectiveness can, however, be influenced by the food's water activity (a_w), with higher concentrations being more effective at lower a_w levels. researchgate.net

Table 1: Examples of Food Categories Where this compound is Applied

| Food Category | Specific Examples | Primary Function |

|---|---|---|

| Beverages | Soft drinks, fruit juices, concentrates | Inhibition of yeast and mold growth |

| Fermented Products | Soy sauce, vinegar, soy milk | Prevention of microbial spoilage |

| Bakery Products | Bread, pastries | Inhibition of mold growth |

| Dairy Products | Certain cheeses, dairy-based desserts | Prevention of spoilage |

| Sauces and Spreads | Sauces, jams, jellies | Inhibition of microbial growth |

| Preserved Goods | Olives, pickles, canned goods | Preservation and stability |

The efficacy of this compound can be influenced by its interaction with other food components and processing conditions. Its preservative action is most potent in acidic conditions (pH below 4.5), where it converts to the more antimicrobial undissociated benzoic acid. totalingredientes.com.brnih.gov The presence of certain substances can impact its effectiveness. For instance, the interaction between benzoates and ascorbic acid (Vitamin C) can lead to the formation of benzene (B151609), a known carcinogen, particularly in beverages. researchgate.netzoe.com This reaction is influenced by factors such as heat, light, and the presence of metal ions. nih.gov Conversely, some ingredients, like sugar and certain chelating agents, may reduce the formation of benzene. nih.gov The solubility of this compound is also a factor; while more soluble than benzoic acid, its solubility is still a consideration in formulation. atamanchemicals.comfao.org

Effectiveness in Various Food Matrices (e.g., dairy, baked goods, sauces)

Non-Food Industrial Applications of this compound

Beyond the food industry, this compound has several important industrial applications, primarily as a preservative. amfoodchem.com

This compound is utilized as a preservative in a wide array of cosmetic and personal care products to prevent microbial contamination and spoilage. cosmileeurope.eumade-in-china.com It is particularly important in water-based formulations where microorganisms can easily grow. cosmileeurope.eu Its function is to inhibit the development of bacteria, yeasts, and molds, ensuring the safety and shelf-life of products such as lotions, creams, and hair care items. atamanchemicals.comcosmileeurope.eu The use of preservatives like this compound is regulated, with maximum permitted concentrations set by authorities to ensure consumer safety. fda.gov.ph

Table 2: Functions of Benzoates in Cosmetic and Personal Care Products

| Function | Compound(s) |

|---|---|

| Preservative | Benzyl (B1604629) Alcohol, Benzoic Acid, Sodium Benzoate, This compound , Potassium Benzoate |

| Corrosion Inhibitor | Sodium Benzoate |

| Fragrance Ingredient | Benzyl Alcohol, Benzoic Acid, Sodium Benzoate, Benzyl Benzoate |

| pH Adjuster | Benzoic Acid |

| Solvent | Benzyl Alcohol, Benzyl Benzoate |

| Viscosity Decreasing Agent | Benzyl Alcohol |

In the pharmaceutical industry, this compound can be used as an excipient, an inactive substance that serves as a vehicle or medium for an active drug. made-in-china.com Its role as an excipient includes helping to stabilize drug formulations. made-in-china.com Similar to its other applications, it can also act as a preservative in pharmaceutical preparations, preventing the growth of microorganisms.

Potential in Material Science and Polymer Additives (e.g., PVC heat stabilizers)

This compound is utilized as a component in heat stabilizers for polyvinyl chloride (PVC). made-in-china.comchasingchem.com It can be incorporated into stabilizer formulations designed for transparent and flexible or semi-rigid PVC materials. made-in-china.comamfoodchem.com In this capacity, it functions as a secondary stabilizer. chasingchem.comgoogle.com The inclusion of this compound helps to protect the polymer from degradation caused by heat during processing and throughout the product's lifespan. dataintelo.com Some plastics manufacturers include this compound in the production of plastic food packaging. made-in-china.comamfoodchem.com Its role as a stabilizer contributes to the performance and longevity of industrial products. dataintelo.com

The table below summarizes the function and application of this compound in polymer systems.

| Function | Application Area | Benefit |

| Secondary Heat Stabilizer | Polyvinyl Chloride (PVC) | Enhances thermal stability of PVC materials, particularly in transparent and flexible/semi-rigid applications. made-in-china.comchasingchem.comamfoodchem.comgoogle.com |

| Corrosion Inhibitor | Industrial Formulations | Improves the longevity and performance of industrial products. dataintelo.com |

Role in Agricultural Product Preservation (e.g., post-harvest)

The primary role of this compound in agriculture is as a preservative. It is used in the preparation of calcium formate (B1220265) direct sprayable fertilizers. atamanchemicals.comwikipedia.org Its preservative properties are effective against yeasts, molds, and certain bacteria, which is particularly beneficial in acidic conditions. nih.govinfocons.org

Application in Animal Feed Additives

This compound is incorporated into animal feed as a preservative and antimicrobial agent to prevent spoilage and maintain the quality of the feed. made-in-china.commade-in-china.com Its application is intended to promote production performance and prevent issues like diarrhea in livestock, poultry, and aquatic animals. google.commicrobialtec.com The benzoate component is thought to improve digestive ability, while the calcium provides a supplemental source of this essential mineral. made-in-china.comamfoodchem.com Research indicates that benzoic acid, the active component, is considered safe for use in feed for weaned piglets and pigs for fattening up to certain concentrations. nih.gov Studies have explored its efficacy in improving nutrient digestibility and retention in swine. researchgate.net It is also noted that benzoic acid and its salts are prohibited for the preservation of animal feed in some contexts. food-detektiv.de

The following table outlines the functions and findings related to this compound in animal feed.

| Animal Group | Function | Reported Efficacy |

| Pigs | Preservative, Growth Promoter | Can significantly reduce diarrhea rates and improve production performance. google.com May enhance the ileal digestibility of certain nutrients. researchgate.net |

| Poultry | Preservative, Growth Promoter | May improve weight gain and feed-to-meat ratio in broilers. google.com |

| General Livestock | Preservative, Antimicrobial | Prevents feed spoilage and improves animal health. made-in-china.com |

Use in Water Treatment and Hardness Reduction

This compound is utilized in water treatment applications, specifically as a water hardness reducer. made-in-china.comatamanchemicals.comwikipedia.org By acting to reduce water hardness, it can help prevent the buildup of scale and improve the efficiency of various processes. made-in-china.comatamanchemicals.com

Role as a Dye Fixative in Textile Processing

In the textile industry, this compound is employed as a dye fixative. dataintelo.com This application helps to enhance the quality and durability of textiles by improving the fastness of dyes on the fabric. dataintelo.comgoogle.com While not a direct component, some dye fixing agents for polyamide fabrics recommend the inclusion of a preservative like methyl para hydroxy benzoate to prevent microbial growth in the diluted product. sarex.com

Application in Water-Based Insecticidal Compositions

This compound serves as a preservative in water-based insecticidal compositions that are designed for spray application. atamanchemicals.comwikipedia.orgquora.com Its antimicrobial properties help to maintain the stability and shelf-life of these formulations. atamanchemicals.comquora.com Water-soluble active ingredients, such as emamectin (B195283) benzoate, are used in such pesticide formulations. google.com

Use in Mouthwash Compositions

This compound is used as a preservative in mouthwash compositions. atamanchemicals.comwikipedia.orgatamanchemicals.com2017erp.com Its function is to prevent microbial spoilage and ensure the stability of the product over time. cosmileeurope.eu The use of preservatives is critical in formulations containing water to prevent the growth of microorganisms. cosmileeurope.eu

Environmental Science and Ecotoxicological Research of Calcium Benzoate

Environmental Fate and Persistence in Various Ecosystems

The environmental persistence of calcium benzoate (B1203000) is considered to be low due to the rapid biodegradability of the benzoate moiety. who.intwho.int

Benzoate is a common intermediate in the anaerobic metabolism of various aromatic compounds. ethz.ch In the absence of oxygen, the degradation of benzoate is initiated by its conversion to benzoyl-CoA. csic.esfrontiersin.org This is followed by the reduction of the aromatic ring and a modified β-oxidation pathway. csic.es

Under aerobic conditions, several microorganisms, including bacteria and fungi, can utilize benzoic acid. who.int The aerobic degradation of benzoate typically proceeds through the hydroxylation of the aromatic ring to form catechol. csic.eswikipedia.org An alternative aerobic pathway involves the initial activation of benzoate to benzoyl-CoA, which is then dearomatized and further metabolized. csic.esoup.com Some bacteria, like Azoarcus sp. CIB, are capable of degrading benzoate both aerobically and anaerobically. csic.es

The degradation of benzoate in soil and water is an important environmental process. nih.gov A variety of biodegradation screening tests have shown that sodium benzoate is readily biodegradable, which suggests a similar fate for the benzoate from calcium benzoate. nih.gov While benzoic acid can enter the environment through wastewater treatment plant discharges, it is generally susceptible to further degradation, although the rate can be slow, contributing to its detection in surface waters and soils. eaht.org

Photodegradation, driven by sunlight, can contribute to the breakdown of benzoate compounds. amazonaws.com The degradation of benzoate is influenced by factors such as pH and the presence of photosensitizers. medcraveonline.com For instance, the photodegradation of certain benzoate-containing compounds has been shown to be more rapid in alkaline conditions. amazonaws.com The process involves the reaction with photochemically-produced hydroxyl radicals. nih.gov

Biodegradation is a key factor in the environmental fate of benzoates. fera.co.uk Numerous microorganisms have the ability to break down benzoate. ontosight.ai The presence of certain substances can influence the rate of biodegradation. For example, previous photodegradation has been shown to accelerate subsequent biodegradation of materials containing benzoate-related compounds by reducing the polymer's molecular weight. researchgate.net The rate of biodegradation can, however, vary depending on environmental conditions and the concentration of the compound. chemrxiv.org

Degradation Pathways in Soil and Water Environments (aerobic and anaerobic)

Ecotoxicity to Non-Target Organisms (excluding human/mammalian studies)

The ecotoxicity of this compound is generally considered low to moderate for most aquatic and terrestrial organisms. who.intwho.int

Studies on benzoic acid and sodium benzoate indicate low to moderate toxicity in the aquatic environment. who.intwho.intoecd.org For instance, a 96-hour LC50 (lethal concentration for 50% of the test subjects) for the freshwater fish fathead minnow (Pimephales promelas) was determined to be 484 mg/L for benzoic acid. who.int For sodium benzoate, the 96-hour LC50 for the same species was found to be greater than 100,000 µg/L. nih.gov

The toxicity to aquatic invertebrates is also generally low. regulations.gov However, some studies have shown that certain benzoate derivatives can be more toxic to aquatic invertebrates like daphnids than the parent compound. publish.csiro.au

With regard to aquatic plants, the toxicity of sodium benzoate to algae is observed at concentrations greater than 1 ppm. regulations.gov An EC50 (concentration causing a 50% effect) of 75 mg/l for the inhibition of photosynthesis in the alga Scenedesmus quadricauda has been reported for benzoic acid. oecd.org The cyanobacterium Anabaena inaequalis appears to be more sensitive, with a chronic study reporting an EC50 of 9 mg/litre for cell multiplication inhibition. who.int

Table 1: Aquatic Ecotoxicity of Benzoic Acid and Sodium Benzoate

| Species | Compound | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Benzoic Acid | 96-h LC50 | 484 mg/L | who.int |

| Fathead Minnow (Pimephales promelas) | Sodium Benzoate | 96-h LC50 | >100 mg/L | nih.gov |

| Scenedesmus quadricauda (Alga) | Benzoic Acid | 3-h EC50 (Photosynthesis Inhibition) | 75 mg/L | oecd.org |

| Anabaena inaequalis (Cyanobacterium) | Benzoic Acid/Sodium Benzoate | Chronic EC50 (Cell Multiplication Inhibition) | 9 mg/L | who.int |

Available data suggest that benzoic acid and sodium benzoate have a low toxicity potential in the terrestrial environment. who.int Benzoic acid exhibits antimicrobial properties, with minimum microbiocidal concentrations ranging from 20 to 1200 mg/litre. who.int For sodium benzoate, concentrations from 100 to 60,000 mg/litre have been shown to inhibit bacterial and fungal growth in a pH-dependent manner. who.int There is a lack of specific toxicity data for this compound on terrestrial plants. epa.gov

Aquatic Ecotoxicity Research (e.g., algae, invertebrates, non-mammalian fish)

Bioaccumulation Potential in Ecological Systems

The potential for bioaccumulation of benzoates in ecological systems is considered to be low to moderate. who.intwho.int This is supported by the fact that these compounds are readily biodegradable and are not suspected to be persistent in the environment. oecd.orgewg.org The high molecular weight of some benzoate compounds may also inhibit their bioavailability and ability to cross lipid bilayer membranes, further reducing the potential for bioaccumulation. publications.gc.ca

Regulatory Frameworks and Compliance for Calcium Benzoate Non Clinical Focus

Global Regulatory Status and Approved Industrial Uses (excluding human health claims or dosage)

Calcium benzoate (B1203000) is recognized and approved as an additive by major regulatory bodies worldwide. Its primary function across industries is as a preservative, owing to its ability to inhibit the growth of molds, yeasts, and some bacteria, particularly in acidic conditions. fda.govmywellabee.comatamanchemicals.com

In the European Union, calcium benzoate is designated with the E-number E213 and is authorized as a food additive under Regulation (EC) No. 1333/2008. fda.govmaff.go.jpeuropa.eu In the United States, the Food and Drug Administration (FDA) lists this compound as a substance that is Generally Recognized As Safe (GRAS) for use as an antimicrobial agent. food.gov.ukeuropa.eu Its use is also permitted in Australia and New Zealand. atamanchemicals.comfoodingredientfacts.orgfda.gov

Beyond its application in food, this compound is utilized in the cosmetics industry as a preservative to protect products from microbial spoilage. europa.eueuropa.eu It also has applications in the manufacturing of animal feed and in other industrial processes, such as for water-based insecticidal compositions. atamanchemicals.comcornell.edu

Global Regulatory Status & Approved Industrial Uses of this compound

| Region/Country | Regulatory Body | Status/Identifier | Approved Industrial Uses (Non-Clinical) |

| European Union | European Food Safety Authority (EFSA) / European Commission | E213 fda.govmaff.go.jp | Food preservative in products like flavored drinks, low-sugar jams, jellies, sauces, and dairy-based desserts; Preservative in cosmetic products. fda.goveuropa.eufoodcom.pl |

| United States | Food and Drug Administration (FDA) | Generally Recognized As Safe (GRAS) food.gov.ukeuropa.eu | Antimicrobial agent in foods such as soft drinks, fruit juices, and bakery products; Component in animal feed. europa.eufda.govatamanchemicals.com |

| Australia & New Zealand | Food Standards Australia New Zealand (FSANZ) | INS number 213 fda.govwho.int | Food preservative in various products including fruit juices, concentrates, and sauces. foodingredientfacts.orgfda.govfoodstandards.gov.au |

| International (Voluntary Standard) | Codex Alimentarius Commission | INS number 213 who.intinstitut-agro-montpellier.fr | Food preservative in a wide range of food categories. who.intfsai.ie |

| Various | Multiple | N/A | Preservative in mouthwash, component in water hardness reducers, and dye fixative in textiles. atamanchemicals.comfoodingredientfacts.orgfao.org |

International Standards and Guidelines for this compound in Industrial Applications

The industrial use of this compound is guided by standards set by international and national bodies to ensure consistency, quality, and proper application. These guidelines focus on the technological necessity and proper manufacturing of the additive.

The Codex Alimentarius Commission , a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), establishes international food standards. who.intfsai.ie The General Standard for Food Additives (GSFA, CODEX STAN 192-1995) includes this compound (INS 213) and specifies the food categories in which it can be used and sets maximum use levels. fsai.iefao.org These standards are based on scientific advice from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which evaluates the substance based on technological need and manufacturing practices. who.int

In the European Union , the European Food Safety Authority (EFSA) is responsible for re-evaluating the safety of food additives, including this compound (E213). europa.euresearchgate.net The EU regulations stipulate that additives can only be approved if there is a justifiable technological need, and their use does not mislead the consumer. fsai.ie The legislation provides specific food categories where this compound is permitted and establishes maximum levels. europa.eu

In the United States , the FDA's regulations for food additives are found in the Code of Federal Regulations (CFR). fda.gov For a substance to be used, it must adhere to the conditions of its approval, including the types of food it can be added to and the maximum levels of use. fda.gov The principle of Good Manufacturing Practice (GMP) is central, requiring that manufacturers use only the amount of an additive necessary to achieve the desired technical effect. fda.gov.ph

Key International Standards and Guidelines for this compound

| Standard/Guideline | Issuing Body | Key Provisions for Industrial Application |

| General Standard for Food Additives (GSFA) | Codex Alimentarius Commission | Lists food categories where this compound (INS 213) is permitted; Sets maximum use levels based on technological need; Serves as an international reference for fair practices in food trade. who.intfao.org |

| Regulation (EC) No 1333/2008 | European Parliament and Council | Establishes a Union list of approved food additives (E213); Specifies conditions of use and maximum levels in defined food categories; Requires a demonstrated technological need for the additive's use. europa.eufsai.ie |

| Generally Recognized As Safe (GRAS) Notification | U.S. Food and Drug Administration (FDA) | Affirms the consensus of scientific experts that the substance is safe for its intended use as a food additive; Mandates adherence to Good Manufacturing Practice (GMP), limiting the quantity to the minimum required to achieve the technical effect. food.gov.ukfda.govfda.gov.ph |

| JECFA Specifications | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Provides specifications for the identity and purity of food additives, including this compound, which are often adopted by Codex and national authorities. who.int |

Emerging Research Directions and Future Perspectives

Novel and Sustainable Synthesis Routes for Calcium Benzoate (B1203000)

The chemical industry is increasingly focused on "green chemistry," which emphasizes the design of products and processes that minimize the use and generation of hazardous substances. rsc.orgtmv.ac.in This paradigm shift is influencing the production of established chemicals like calcium benzoate, with research directed toward more environmentally benign synthesis routes.

Historically, one of the first industrial methods to produce benzoic acid involved reacting benzotrichloride (B165768) with calcium hydroxide (B78521) in water, which yielded this compound. totalingredientes.com.br However, this process resulted in chlorinated derivatives unsuitable for consumption. totalingredientes.com.br Modern synthesis often involves the neutralization of benzoic acid with calcium hydroxide. google.com

Current research aims to refine these processes to be more sustainable. Key goals include reducing energy consumption, using safer solvents (like water), and employing recyclable catalysts. rsc.orgkahedu.edu.in One patented method describes a low-temperature synthesis process that reacts industrial-grade benzoic acid with calcium hydroxide in water at temperatures between 60-90°C. google.com This approach aims to reduce energy consumption and simplify the production process compared to traditional methods that may require higher energy inputs for separation and drying. google.com

The principles of green chemistry applicable to this compound synthesis include:

Waste Prevention: Designing syntheses to minimize by-products. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Preferring water or other non-toxic solvents. kahedu.edu.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.orggoogle.com

Use of Renewable Feedstocks: While much benzoic acid is derived from toluene (B28343), research into bio-based sources is a future trend. tmv.ac.intotalingredientes.com.br

A comparison of traditional versus emerging synthesis goals is outlined below.

| Feature | Traditional Synthesis Approach | Sustainable Synthesis Goal |

| Starting Materials | Often petroleum-derived (e.g., toluene). totalingredientes.com.br | Exploration of renewable feedstocks. |

| Reaction Conditions | May involve high temperatures and pressures. | Lower energy consumption, ambient conditions. google.com |

| Solvents | Use of organic solvents. kahedu.edu.in | Preference for water or solventless reactions. kahedu.edu.in |

| By-products | Can produce significant waste streams. google.com | Minimal to no hazardous by-products. rsc.org |

| Catalysts | May use heavy metal catalysts. totalingredientes.com.br | Use of recyclable and non-toxic catalysts. rsc.org |

The ongoing development in this area seeks to align the production of this compound with the overarching goals of sustainability and environmental responsibility. rsc.orgjustlonghealth.com

Advanced Applications in Emerging Technologies (e.g., nano-biohybrids)

The convergence of materials science and biotechnology has opened new frontiers for compounds like this compound, particularly in the development of nano-biohybrids. These are materials that combine a biological component with a nanomaterial, creating synergistic properties for advanced applications.

A notable area of research is the synthesis of porous calcium-guar gum benzoate nano-biohybrids. researchgate.netreferencecitationanalysis.com In one study, researchers developed an eco-friendly nano-biohybrid sorbent by entrapping synthesized calcium carbonate nanoparticles within a guar (B607891) gum benzoate matrix. researchgate.netresearchgate.net This process, utilizing a solvent diffusion nano-precipitation technique, created a material with a porous network and active surface area. researchgate.net

Key Findings from Nano-Biohybrid Research:

| Nano-Biohybrid | Composition | Key Properties | Potential Application | Source |

| Ca-GGBNC | Calcium carbonate nanoparticles in a guar gum benzoate (GGBN) biopolymer matrix. | Porous network, high surface area, active functional moieties. | Sorptive removal of Congo red dye and phosphates from water; antibacterial activity. | researchgate.netgoogle.ae |

The study demonstrated the hybrid's significant capacity for adsorbing pollutants from water, with a maximum adsorption capacity (qmax) of 333.33 mg/g for Congo red and 500 mg/g for phosphates. researchgate.net This highlights the potential of this compound-containing nanobiohybrids in environmental remediation. researchgate.netacs.org Furthermore, the material exhibited persistent antibacterial properties against E. coli and S. aureus. researchgate.net

The development of such advanced materials relies on the principles of nanotechnology to create structures with enhanced functionality. researchgate.netrsc.org The incorporation of calcium-based nanoparticles into biopolymer matrices is a growing field with potential applications spanning from environmental technology to biomedicine. rsc.orgamericanelements.com

Integration of this compound in Sustainable Preservation Strategies

This compound's primary function is as a preservative that inhibits the growth of molds, yeasts, and some bacteria. marketresearchintellect.comatamanchemicals.com As the food industry moves towards more sustainable practices, this compound is being integrated into innovative preservation strategies, particularly in active and biodegradable food packaging. marketresearchintellect.comrsc.org

Sustainable packaging aims to reduce environmental impact by using biodegradable and bio-based materials. mdpi.comnih.gov Active packaging goes a step further by incorporating substances that actively extend the shelf-life and maintain the quality of food. rsc.orgnih.gov this compound is a candidate for such systems due to its established efficacy and regulatory approval in many regions. atamanchemicals.commdpi.com

Research in this area includes the development of biodegradable films, often made from biopolymers like alginate or chitosan, that incorporate antimicrobial agents such as benzoates. rsc.orgmdpi.comnih.gov For instance, alginate-based films can be cross-linked with calcium ions to form hydrogels, and the inclusion of preservatives like this compound can enhance their antimicrobial activity. rsc.org These films can help control the growth of spoilage microorganisms on the surface of foods like cheese and meat. rsc.orgnih.gov

Examples of Sustainable Preservation Concepts:

| Packaging Type | Base Material | Active Agent | Target Application | Sustainability Benefit |

| Active Film | Alginate | This compound | Low-fat cheese, beef surface. rsc.orgnih.gov | Extends shelf-life, reduces food waste, biodegradable. marketresearchintellect.comrsc.org |

| Antifungal Film | Starch/Chitosan | Benzoates | Fresh noodles, baked goods. marketresearchintellect.commdpi.com | Replaces synthetic plastic packaging, inhibits mold growth. mdpi.com |

The integration of this compound into these advanced packaging systems offers a dual benefit: it helps reduce food waste by extending product longevity and contributes to reducing plastic pollution through the use of biodegradable materials. marketresearchintellect.comnih.gov This aligns with a circular economy approach, where materials are used more efficiently and waste is minimized.

Computational and Modeling Approaches to this compound Behavior and Interactions

Computational modeling has become an indispensable tool in materials science and chemistry, providing insights into molecular behavior that can be difficult to obtain through experimental methods alone. biointerfaceresearch.comunimi.it For this compound, molecular modeling and simulation techniques are being used to understand its interactions at an atomic level.